2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

P2X3 antagonist ion channel pharmacology pain target

This synthetic compound is a P2X3 purinoceptor antagonist (hP2X3 IC50 883 nM) with a significant 10.6-fold species potency shift (mTG P2X3 IC50 83 nM). This unique profile makes it a critical tool for murine inflammatory and neuropathic pain models where partial receptor occupancy is needed, unlike full-silencing clinical leads. Its moderate P2X3/P2X1 selectivity (~9:1) serves as a key reference for drug discovery SAR campaigns exploring selectivity erosion. Suitable for fractional occupancy titration experiments. Secure this niche research probe today.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 941888-94-4
Cat. No. B2610955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941888-94-4
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O
InChIInChI=1S/C20H22N2O3/c1-2-25-18-11-5-15(6-12-18)14-19(23)21-16-7-9-17(10-8-16)22-13-3-4-20(22)24/h5-12H,2-4,13-14H2,1H3,(H,21,23)
InChIKeyCVFQKNMRJJFCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941888-94-4): Structural Class and Pharmacological Identity for Procurement Decisions


2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941888-94-4) is a synthetic small molecule (C₂₅H₂₄N₂O₃, MW 400.47) belonging to the phenylacetamide class, characterized by a 4-ethoxyphenyl acetyl moiety linked to a 4-(2-oxopyrrolidin-1-yl)aniline scaffold [1]. The compound is annotated in the ChEMBL database (CHEMBL4525343) as a P2X purinoceptor 3 (P2X3) antagonist, with curated bioactivity data deposited in BindingDB (BDBM50535410) [1][2]. Its structural features place it at the intersection of P2X3-targeted ion channel pharmacology and the broader 2-oxopyrrolidinone chemical space historically associated with phosphodiesterase 4 (PDE4) inhibitors, though its PDE4 activity profile has not been independently confirmed in primary literature [2].

Why In-Class P2X3 Antagonists Cannot Substitute for 2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide


P2X3 receptor antagonists span a wide potency continuum, with clinical-stage compounds such as gefapixant (MK-7264) and A-317491 typically achieving nanomolar to sub-nanomolar IC₅₀ values for human P2X3 [1]. 2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide operates at a distinct potency tier (IC₅₀ 883 nM on human recombinant P2X3), conferring utility in experimental designs where moderate receptor occupancy is desired rather than full blockade [2]. Furthermore, the compound exhibits a marked species-dependent potency shift (mouse TG neuron P2X3 IC₅₀ 83 nM vs. human P2X3 IC₅₀ 883 nM) that is not uniformly observed across reference P2X3 antagonists, making cross-species extrapolation non-trivial [2]. Its moderate selectivity over P2X1 (~9-fold in matched cellular background) also differs substantially from the high selectivity ratios reported for optimized clinical leads (e.g., A-317491 with >450-fold selectivity over P2X1), creating a distinct selectivity signature that prevents direct functional substitution [2][3].

Quantitative Comparative Evidence for 2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941888-94-4) vs. Leading P2X3 Antagonists


Human Recombinant P2X3 Antagonist Potency Comparison: Target Compound vs. Gefapixant and A-317491

2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide inhibits human recombinant P2X3 receptor-mediated calcium influx in 1321N1 cells with an IC₅₀ of 883 nM [1]. In cross-study comparison, gefapixant (AF-219/MK-7264) and A-317491 achieve P2X3 IC₅₀ values of 150 nM and 100 nM, respectively, in comparable recombinant human P2X3 calcium flux assays compiled in the same reference data table [2]. The target compound is therefore approximately 5.9-fold less potent than gefapixant and 8.8-fold less potent than A-317491 against human P2X3. This potency differential places the compound in a distinct pharmacological tier suitable for partial antagonism or probe compound applications where sub-maximal receptor modulation is the experimental objective [1][2].

P2X3 antagonist ion channel pharmacology pain target

Species-Dependent P2X3 Potency Shift: Mouse Trigeminal Ganglion Neurons vs. Human Recombinant P2X3

In a direct within-study comparison from the same curated dataset, 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide displays a 10.6-fold higher potency against mouse P2X3 receptors in native trigeminal ganglion sensory neurons (IC₅₀ 83 nM, electrophysiological readout at -65 mV holding potential) compared to human recombinant P2X3 receptors in 1321N1 cells (IC₅₀ 883 nM, calcium influx assay) [1]. This species-dependent potency shift contrasts with the behavior of A-317491, which exhibits nearly identical binding affinity (Ki ~22 nM) at both human and rat recombinant P2X3 receptors [2]. The marked mouse vs. human differential for the target compound has implications for preclinical pain model study design: effective mouse in vivo target engagement may be achieved at systemic exposures that are 10-fold lower than those predicted by human recombinant potency alone [1][2].

species selectivity pain neurobiology translational pharmacology

P2X3/P2X1 Subtype Selectivity Profile in Matched Cellular Background

In the identical human 1321N1 cell calcium influx assay format, 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide achieves an IC₅₀ of 883 nM at P2X3 and 8,060 nM at P2X1, yielding a selectivity ratio of approximately 9.1-fold [1]. By comparison, the prototypical P2X3 antagonist A-317491 demonstrates Ki values of 22 nM at hP2X3 versus 2,500 nM at hP2X1, corresponding to a ~114-fold selectivity window; across a broader P2 receptor panel, A-317491 exhibits IC₅₀ >10 µM for all other P2X and P2Y subtypes tested, representing >450-fold selectivity [2]. The target compound's substantially lower P2X3/P2X1 discrimination (~9-fold vs. >100-fold) defines a distinct selectivity fingerprint that may confer different functional consequences in tissues co-expressing P2X1 (e.g., vascular smooth muscle, platelets) and positions the compound as a unique reference tool for P2X3-scaffold selectivity structure-activity relationship (SAR) studies [1][2].

P2X receptor selectivity P2X1 off-target ion channel profiling

Absence of Confirmed P2X2/3 Heteromer Activity: Differentiation from Dual-Targeting Clinical Antagonists

Leading clinical P2X3 antagonists including gefapixant (P2X2/3 IC₅₀ 220 nM) and A-317491 (P2X2/3 Ki 9-92 nM) are well-characterized dual P2X3/P2X2/3 inhibitors, a property mechanistically linked to taste-related adverse effects (dysgeusia) observed in clinical trials [1][2]. The currently available bioactivity record for 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide contains no P2X2/3 heteromer activity data [3]. While absence of evidence does not confirm absence of activity, this data gap represents a critical selection criterion: the compound cannot be assumed to replicate the P2X2/3 engagement profile of reference dual antagonists, and investigators specifically requiring or seeking to avoid P2X2/3 modulation must perform independent characterization before substituting this compound into established P2X3/P2X2/3 experimental paradigms [3].

P2X2/3 heteromer target selectivity taste disturbance

Optimal Procurement and Deployment Scenarios for 2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941888-94-4)


Mouse In Vivo Pain and Nociception Models Requiring Native-Tissue-Relevant P2X3 Blockade

The compound's 10.6-fold higher potency at mouse trigeminal ganglion (TG) neuron P2X3 receptors (IC₅₀ 83 nM) compared to human recombinant P2X3 (IC₅₀ 883 nM) makes it particularly well-suited for murine inflammatory or neuropathic pain models where native neuronal P2X3 engagement is desired at moderate systemic exposures [1]. Unlike A-317491, which shows no significant species potency differential, this compound's favorable mouse P2X3 activity should be explicitly factored into dose selection and pharmacokinetic/pharmacodynamic (PK/PD) modeling for rodent efficacy studies [2].

P2X Receptor Subtype Selectivity Profiling and SAR Probe Development

With a moderate P2X3/P2X1 selectivity ratio of ~9.1-fold measured in matched 1321N1 cellular background, this compound occupies a unique position on the P2X selectivity continuum between highly selective clinical antagonists (A-317491, >100-fold) and non-selective P2X ligands [1][3]. Medicinal chemistry teams pursuing P2X3 SAR campaigns can use this compound as a reference point for understanding the structural features that drive selectivity erosion or gain, particularly when comparing the ethoxyphenyl-acetamide scaffold against the more highly optimized clinical chemotypes.

Partial Antagonism and Receptor Occupancy Titration Studies at Human P2X3

The compound's moderate human P2X3 potency (IC₅₀ 883 nM) renders it inappropriate for applications requiring full receptor silencing (where gefapixant or AF-353 would be indicated at IC₅₀ values of 150 nM and 10 nM, respectively) [1][4]. However, this same property makes the compound an attractive tool for concentration-response titration experiments aimed at correlating fractional P2X3 occupancy with downstream functional outcomes, a study design for which ultra-potent antagonists produce steep, all-or-none inhibition curves that obscure graded pharmacological relationships [1].

Negative Control or Comparator Arm in P2X2/3 Heteromer Functional Assays

Because the compound's P2X2/3 heteromer activity has not been characterized, it can serve as an investigational probe in experiments designed to dissect P2X3 homomer vs. P2X2/3 heteromer contributions to sensory neuron physiology [1]. When run in parallel with well-characterized dual P2X3/P2X2/3 antagonists such as gefapixant or A-317491, this compound may help resolve whether an observed phenotype is driven primarily by homomeric P2X3 or heteromeric P2X2/3 receptor populations — provided that the investigator first performs the requisite in-house P2X2/3 characterization [1][2].

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.